1H-Tetrazole, 1-(2-bromoethyl)-

Organic synthesis Nucleophilic substitution Leaving group kinetics

1H-Tetrazole, 1-(2-bromoethyl)- (CAS 606149-13-7) is a 1-N-substituted tetrazole heterocycle bearing a primary bromoethyl side chain (molecular formula C₃H₅BrN₄, MW 177.00 g·mol⁻¹, monoisotopic mass 175.97 Da, PSA 43.60 Ų, LogP 0.068). The compound belongs to the broader class of N-alkylated tetrazoles, which serve as metabolically stable carboxylic acid bioisosteres and versatile synthetic intermediates in medicinal chemistry and materials science.

Molecular Formula C3H5BrN4
Molecular Weight 177.00 g/mol
CAS No. 606149-13-7
Cat. No. B12572380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Tetrazole, 1-(2-bromoethyl)-
CAS606149-13-7
Molecular FormulaC3H5BrN4
Molecular Weight177.00 g/mol
Structural Identifiers
SMILESC1=NN=NN1CCBr
InChIInChI=1S/C3H5BrN4/c4-1-2-8-3-5-6-7-8/h3H,1-2H2
InChIKeyLAEVVSWHUPCDKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Tetrazole, 1-(2-bromoethyl)- (CAS 606149-13-7): A 1-N-Alkylated Tetrazole Building Block with a Primary Bromoethyl Leaving Group


1H-Tetrazole, 1-(2-bromoethyl)- (CAS 606149-13-7) is a 1-N-substituted tetrazole heterocycle bearing a primary bromoethyl side chain (molecular formula C₃H₅BrN₄, MW 177.00 g·mol⁻¹, monoisotopic mass 175.97 Da, PSA 43.60 Ų, LogP 0.068) . The compound belongs to the broader class of N-alkylated tetrazoles, which serve as metabolically stable carboxylic acid bioisosteres and versatile synthetic intermediates in medicinal chemistry and materials science [1]. The N1-substitution pattern distinguishes it from the N2-regioisomer (2-(2-bromoethyl)-2H-tetrazole, CAS 1092649-27-8) and from C5-substituted analogs (5-(2-bromoethyl)-1H-tetrazole, CAS 82049-79-4), imparting distinct reactivity and regiochemical control during further functionalization [2].

Why 1-(2-Bromoethyl)-1H-tetrazole Cannot Be Replaced by Chloro, Iodo, or Regioisomeric Analogs Without Altering Reactivity and Synthetic Outcome


Although several haloethyl-tetrazole analogs share the same C₃H₅XN₄ core, the leaving group identity (Br vs. Cl vs. I) and the substitution position (N1 vs. N2 vs. C5) fundamentally determine nucleophilic substitution rates, elimination vs. substitution partitioning, and the regiochemical outcome of subsequent reactions [1]. The bromoethyl group in CAS 606149-13-7 offers a kinetically practical balance: bromide is a sufficiently good leaving group for SN2 chemistry at ambient temperature (approximately 50-fold more reactive than chloride in typical SN2 displacements), yet the C–Br bond is more stable toward spontaneous hydrolysis and thermal elimination than the C–I bond of the iodo analog (1-(2-iodoethyl)tetrazole, CAS 606149-14-8) [2]. Furthermore, the N1-substitution pattern places the electron-withdrawing tetrazole ring in direct conjugation with the leaving group, which modulates reactivity differently than the N2 or C5 isomers—the latter being prone to competing elimination to vinyl tetrazoles under basic conditions, as demonstrated in bis(tetrazole)phenylene systems [3].

Quantitative Differentiation Evidence for 1H-Tetrazole, 1-(2-bromoethyl)- (CAS 606149-13-7) vs. Closest Analogs


Leaving Group Reactivity Hierarchy: Bromoethyl vs. Chloroethyl vs. Iodoethyl Tetrazoles in SN2 Transformations

The bromide leaving group of CAS 606149-13-7 provides an intermediate reactivity profile between the slower chloride analog (1-(2-chloroethyl)-1H-tetrazole, CAS 15284-27-2) and the less shelf-stable iodide analog (1-(2-iodoethyl)-1H-tetrazole, CAS 606149-14-8). In textbook SN2 kinetics for primary alkyl halides, the relative rate ratio is approximately I⁻ (10⁴) : Br⁻ (6 × 10¹) : Cl⁻ (1) relative to methyl halide benchmarks [1]. This means CAS 606149-13-7 is expected to undergo nucleophilic displacement approximately 50–60 times faster than the chloro analog under identical conditions, while avoiding the thermal lability and light sensitivity characteristic of the iodo analog. The iodoethyl congener (MW 224.00 vs. 177.00 for the bromo compound) additionally bears a higher mass penalty for applications where atom economy or final product molecular weight is constrained .

Organic synthesis Nucleophilic substitution Leaving group kinetics

Regioisomeric Differentiation: N1-Substituted vs. N2- and C5-Substituted Bromoethyl Tetrazoles — Physicochemical Property Divergence

The N1-substitution pattern of CAS 606149-13-7 confers a computed LogP of 0.068 and a polar surface area (PSA) of 43.60 Ų . In contrast, the N2-regioisomer (2-(2-bromoethyl)-2H-tetrazole, CAS 1092649-27-8) and the C5-isomer (5-(2-bromoethyl)-1H-tetrazole, CAS 82049-79-4) exhibit markedly different electronic distributions: 2-substituted tetrazoles have dipole moments typically 2–3 Debye lower than their 1-substituted counterparts due to symmetric charge distribution across the N2–N3 axis, as established by computational and experimental studies on alkyltetrazole isomer pairs [1][2]. This affects both chromatographic retention (HPLC method development) and solvation thermodynamics during reactions. The N1-regioisomer is also the thermodynamically more stable form for 1-monosubstituted tetrazoles, making it less prone to Dimroth rearrangement under thermal or basic conditions compared to 2-substituted isomers [2].

Tetrazole regioisomers Physicochemical properties Dipole moment

Synthetic Stoichiometry and Atom Economy: 1-(2-Bromoethyl)tetrazole as a Monofunctional Alkylating Agent vs. Bis(tetrazole) Analogs

CAS 606149-13-7 functions as a monofunctional alkylating agent bearing a single bromoethyl arm, in contrast to bis(tetrazole)phenylene systems such as 1,3-bis[(2-bromoethyl)tetrazol-5-yl]benzene that carry two reactive handles [1]. In the synthesis reported by Fleming et al. (Tetrahedron 2005), reactions of bis(tetrazole)phenylenes with 1,2-dibromoethane yielded mixtures of mono- and bis-alkylated products as well as surprising vinyl elimination byproducts, whereas a mono-tetrazole starting material would avoid product distribution complexity [1]. The monofunctional nature of CAS 606149-13-7 ensures 1:1 stoichiometric control in alkylation or click-chemistry sequences, eliminating the need for statistical deconvolution of mono- vs. bis-adducts that complicates purification when using bis-electrophilic tetrazole building blocks [2]. The Ghandi et al. (2018) Ugi-azide four-component methodology—while employing a structurally related 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde—demonstrates the broader principle that N1-bromoethyl-tetrazole intermediates enable room-temperature, catalyst-free domino imine formation/intramolecular annulation cascades, yielding tetrazolyl-pyrrolopyrazine scaffolds in moderate to high yields [3].

Atom economy Alkylation stoichiometry Bis-tetrazole synthesis

Energetic Materials Precursor Utility: 1-(2-Bromoethyl)tetrazole vs. 1-(2-Bromoethyl)-5-aminotetrazole — Functional Group Trade-offs

In the energetic materials domain, Kumar et al. (J. Mater. Chem. A, 2016) demonstrated that 1-(2-bromoethyl)-5-aminotetrazole reacts with various energetic pyrazole, triazole, and tetrazole salts under phase-transfer catalysis to yield asymmetric N,N′-ethylene-bridged energetic compounds with tunable detonation properties (calculated heats of formation and detonation velocities reported) [1]. The 5-amino substituent is critical: it enables subsequent conversion to nitroimino(tetrazole) functionality, which further modulates energetic performance [1]. CAS 606149-13-7 lacks the 5-amino group and therefore cannot participate in this specific post-bridging functionalization pathway. However, this absence makes CAS 606149-13-7 a simpler, more versatile alkylating agent for non-energetic applications—where the amino group would represent an undesired nucleophilic site or hydrogen-bond donor that complicates chemoselectivity [2]. The choice between these two compounds thus represents a functional group divergence: 5-amino substitution enables energetic materials development; its absence in CAS 606149-13-7 provides cleaner reactivity for medicinal chemistry and general synthetic applications [3].

Energetic materials Azole bridging Phase-transfer catalysis

Commercial Availability and Purity Benchmarking: 1-(2-Bromoethyl)tetrazole vs. 1-(2-Chloroethyl)tetrazole

Both CAS 606149-13-7 (bromo) and its chloro analog (CAS 15284-27-2) are commercially available as research-grade chemicals. The chloro analog is listed at 95% minimum purity by multiple suppliers (MW 132.55) . The bromo compound (MW 177.00) is listed on Chemsrc and other chemical databases with standard research-grade specifications, though fewer dedicated catalog entries exist compared to the chloro analog, reflecting the typical procurement landscape where the bromo compound is sought for applications specifically requiring the enhanced leaving group ability of bromide . The iodo analog (CAS 606149-14-8, MW 224.00) is commercially listed but with even fewer supplier entries, consistent with its lower storage stability . This availability gradient (Cl > Br > I) reflects the commercial reality that procurement of CAS 606149-13-7 is driven by its unique reactivity window rather than commodity pricing, making it a targeted selection for specific synthetic needs.

Chemical procurement Commercial availability Purity specification

Procurement-Driven Application Scenarios for 1H-Tetrazole, 1-(2-bromoethyl)- (CAS 606149-13-7)


Medicinal Chemistry: Carboxylic Acid Bioisostere Installation via N1-Alkylation

When a drug discovery program requires replacement of a carboxylic acid moiety with a metabolically stable tetrazole bioisostere [1], CAS 606149-13-7 serves as the N1-alkylating agent to install the tetrazole ring directly at the desired attachment point. The bromoethyl leaving group enables efficient SN2 coupling with amine, thiol, or phenoxide nucleophiles on the target scaffold under mild conditions (ambient temperature, polar aprotic solvent), avoiding the forcing conditions required for the chloro analog [2]. The resulting 1-N-linked tetrazole product maintains the correct regioisomeric configuration for bioisosteric mimicry of the carboxylic acid, as 1-substituted tetrazoles most closely replicate the pKa and geometry of carboxylates [1].

Multicomponent Reaction (MCR) Building Block: Ugi-Azide Cascade Synthesis

In diversity-oriented synthesis programs employing Ugi-azide four-component reactions, N1-bromoethyl-tetrazole intermediates enable catalyst-free, room-temperature domino sequences that construct complex tetrazolyl-fused heterocycles in a single operation [3]. The bromide leaving group is essential for the intramolecular annulation step—the chloride analog would require elevated temperatures or Lewis acid catalysis that could compromise the Ugi-azide pathway selectivity [2]. This application directly leverages the intermediate leaving group ability of bromide, which is optimal for the iminium-trapping annulation without promoting premature elimination.

Asymmetric Bridged Heterocycle Synthesis for Energetic Materials R&D

Although CAS 606149-13-7 itself lacks the 5-amino functionality used in state-of-the-art asymmetric N,N′-ethylene-bridged energetic compounds [4], it serves as the direct synthetic precursor to 1-(2-bromoethyl)-5-aminotetrazole via nitration/reduction or direct amination sequences. Procurement of the parent bromoethyl compound enables in-house derivatization to the 5-amino, 5-nitro, or 5-aryl analogs, providing a single entry point to a family of tetrazole-based energetic precursors whose detonation properties can be computationally screened prior to synthesis [4].

General Organic Synthesis: Regioselective N1-Functionalized Tetrazole Scaffold Construction

For synthetic organic chemistry groups requiring a well-defined N1-tetrazole intermediate with a primary alkyl halide handle, CAS 606149-13-7 provides unambiguous regiochemistry (confirmed by the N1-substitution pattern and validated by single-crystal X-ray diffraction studies on closely related bis-tetrazole systems [5]). Unlike the C5-bromoethyl isomer (CAS 82049-79-4), which places the electrophilic center at the ring carbon and exhibits entirely different reactivity (electrophilic aromatic substitution vs. nucleophilic displacement), the N1-bromoethyl compound ensures that all subsequent chemistry occurs at the side chain, preserving the tetrazole ring integrity for late-stage functionalization.

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